REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:8][CH2:9][C@H:10]2[CH2:14][CH2:13][CH2:12][N:11]2[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH:5]=[N:6][CH:7]=1.C(=O)(O)[O-:23].[Na+].ClC1C=CC=C(C(OO)=O)C=1.O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[C:18]([O:17][C:15]([N:11]1[CH2:12][CH2:13][CH2:14][C@@H:10]1[CH2:9][O:8][C:4]1[CH:5]=[N+:6]([O-:23])[CH:7]=[C:2]([Cl:1])[CH:3]=1)=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2|
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Name
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(R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
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Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=NC1)OC[C@@H]1N(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was warmed to room temperature during 30 min period
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
After being stirred at room temperature for 6 h
|
Duration
|
6 h
|
Type
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EXTRACTION
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Details
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The mixture was extracted with dichloromethane twice
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Type
|
WASH
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Details
|
washed with aq. sodium thiosulfate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified by silica gel column chromatography (ethyl acetate/hexane 7:3 to ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](CCC1)COC=1C=[N+](C=C(C1)Cl)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |